2,4-Dimethyldiphenylsulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-8-9-14(12(2)10-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVSDPUSEUOUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334545 | |
| Record name | 2,4-Dimethyldiphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-74-2 | |
| Record name | 2,4-Dimethyldiphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dimethyldiphenylsulfone and Analogues
Direct Synthesis Approaches
Direct synthetic routes to 2,4-dimethyldiphenylsulfone primarily involve the formation of the sulfone bridge in a single key step, either through electrophilic aromatic substitution or by oxidation of a pre-formed sulfide (B99878).
Friedel-Crafts Type Acylation/Sulfonylation
The Friedel-Crafts sulfonylation is a classical and direct method for forming diaryl sulfones. This electrophilic aromatic substitution reaction involves the reaction of an aryl sulfonyl chloride with an arene in the presence of a Lewis acid catalyst. In the case of this compound, this is achieved by reacting benzenesulfonyl chloride with m-xylene (B151644).
The reaction is catalyzed by various Lewis acids, with traditional choices including aluminum chloride (AlCl₃). nih.govrsc.orgtandfonline.comacs.org However, research has explored more efficient and reusable catalysts. For instance, the use of zinc(II) bis-triflimide in an ionic liquid has been shown to be highly effective. In a specific example, the reaction of m-xylene with benzenesulfonyl chloride was conducted using 1 mol% of zinc(II) bis-triflimide in [bmim][NTf₂] under reflux for 18 hours. This method resulted in a 99% yield of this compound, with a high isomer ratio of 20:1 for the desired 2,4-dimethyl isomer over what is presumed to be the 2,6-dimethyl isomer. epo.org
Solid acid catalysts have also been employed for this transformation. Iron(III)-exchanged montmorillonite (B579905) and zeolite beta have demonstrated high activity in the sulfonylation of arenes, which is attributed to an optimal combination of Brønsted and Lewis acidic sites. researchgate.netresearchgate.netrsc.org Iron(III) chloride (FeCl₃) under microwave irradiation has also been used to catalyze the solvent-free sulfonylation of arenes, including xylenes (B1142099). organic-chemistry.orgorganic-chemistry.org
Oxidation of Sulfides
An alternative direct approach is the oxidation of the corresponding sulfide, 2,4-dimethyldiphenyl sulfide. This method is contingent on the availability of the precursor sulfide. The oxidation of sulfides to sulfones can be achieved using a variety of oxidizing agents and catalytic systems, with the goal of achieving high yield and selectivity without over-oxidation or side reactions. researchgate.net
Common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst. google.com For example, H₂O₂ with selenium dioxide has been used for the clean and efficient oxidation of sulfides to sulfones. google.com Other catalytic systems for H₂O₂-mediated oxidation include tantalum carbide and niobium carbide. nih.gov Traditional reagents like m-chloroperoxybenzoic acid (mCPBA) are also effective. oulu.fi
A practical and environmentally conscious method involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents. This system has been shown to effectively oxidize diphenyl sulfide to diphenyl sulfone in high yields (up to 96%) and could be applicable to substituted analogues. oulu.firsc.orgrsc.org Other reagents such as urea-hydrogen peroxide adducts have also been utilized for the oxidation of sulfides to sulfones. nih.gov
Indirect Synthetic Pathways and Precursor Chemistry
Indirect synthetic pathways to diaryl sulfones involve the construction of the molecule through multiple steps, often starting from simpler precursors. These methods offer flexibility in introducing various substituents. A "precursor" in this context is a starting molecule that undergoes a series of reactions to be converted into the final sulfone product. semanticscholar.orgtandfonline.comnih.govresearchgate.netepcmholdings.comtno.nlresearchgate.netmatec-conferences.org
For instance, an indirect route to a related compound, 3,7-dimethyl phenoxathiin, involves the initial synthesis of 2,2'-dihydroxy-4,4'-dimethyl diphenyl sulfone. asianpubs.org This sulfone is then reduced to the corresponding sulfide, which subsequently undergoes cyclization. This highlights how a sulfone can itself be a precursor in a multi-step synthesis.
More general indirect methods for diaryl sulfone synthesis often involve coupling reactions. One such approach is the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. organic-chemistry.org Another strategy involves the reaction of arylsulfinic acid salts with diaryliodonium salts, which can proceed without a transition metal catalyst. acs.org A three-component palladium-catalyzed coupling of an aryl halide, an SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and another aryl coupling partner can also be employed. rsc.orgtandfonline.com
Precursors for the synthesis of this compound and its analogues can vary widely depending on the chosen synthetic route. For Friedel-Crafts reactions, the direct precursors are m-xylene and benzenesulfonyl chloride. For oxidation routes, the precursor is 2,4-dimethyldiphenyl sulfide. For coupling reactions, precursors could include 2,4-dimethyliodobenzene, chemsrc.com benzenesulfonyl chloride, or sodium benzenesulfinate.
Catalytic Systems in this compound Synthesis
The choice of catalyst is crucial for the efficiency and selectivity of diaryl sulfone synthesis, particularly in Friedel-Crafts reactions.
Fe(OH)₃ and Iron-based Catalysts : Iron(III) hydroxide (B78521) has been reported as an effective catalyst for the Friedel-Crafts sulfonylation of arenes with aryl sulfonyl chlorides, leading to good yields of diaryl sulfones. researchgate.netsemanticscholar.org Iron(III)-exchanged montmorillonite clay is another highly active solid acid catalyst for this reaction. researchgate.netresearchgate.netrsc.org Furthermore, iron oxide supported on HY zeolite has shown excellent catalytic performance in the related Friedel-Crafts acylation of m-xylene, suggesting its potential for sulfonylation as well. rsc.org Iron(III) chloride (FeCl₃) is also a competent catalyst, especially under microwave conditions. organic-chemistry.orgorganic-chemistry.org
Metal Bis-triflimide Catalysts : These catalysts, particularly those of zinc(II), have proven to be highly efficient for Friedel-Crafts sulfonylation. As previously mentioned, zinc(II) bis-triflimide catalyzed the synthesis of this compound from m-xylene and benzenesulfonyl chloride in nearly quantitative yield. epo.org Other metal bis-triflimide complexes, including those of indium(III) and iron(III), are also exceptionally good catalysts for Friedel-Crafts reactions. epo.orgoulu.fi These catalysts can often be used in low concentrations (e.g., 1 mol%) and can be recycled and reused, especially when the reaction is conducted in an ionic liquid. epo.orggoogle.comrsc.org
The table below summarizes the performance of various catalytic systems in the synthesis of diaryl sulfones.
| Catalyst | Reactants | Product | Yield | Reaction Conditions | Reference |
| Zinc(II) bis-triflimide | m-xylene, benzenesulfonyl chloride | This compound | 99% | 1 mol% catalyst, [bmim][NTf₂], reflux, 18 h | epo.org |
| Fe³⁺-montmorillonite | m-xylene, p-toluenesulfonyl chloride | (2,4-dimethylphenyl) p-tolyl sulfone | 82% | 120 °C, 4 h | researchgate.net |
| Zeolite H-beta | m-xylene, p-toluenesulfonyl chloride | (2,4-dimethylphenyl) p-tolyl sulfone | 85% | 120 °C, 4 h | researchgate.net |
| FeCl₃ | Xylenes, benzenesulfonyl chloride | Dimethyl-substituted diphenyl sulfones | Good to excellent | Microwave irradiation, solvent-free | organic-chemistry.orgorganic-chemistry.org |
Reaction Optimization and Process Parameters
Optimizing reaction parameters such as temperature, reaction time, and solvent is critical to maximizing the yield and purity of this compound.
Temperature : The reaction temperature significantly influences the rate of Friedel-Crafts sulfonylation. For the synthesis of dixylyl sulfone (a related compound), a two-stage temperature process has been described, with an initial sulfonation at a lower temperature (around 280°F or 138°C) followed by the sulfone-forming reaction at a higher temperature (e.g., 315-330°F or 157-166°C). google.com For the zinc(II) bis-triflimide catalyzed synthesis of this compound, the reaction was carried out at reflux temperature. epo.org In the case of FeCl₃-catalyzed sulfonylation of xylenes under microwave irradiation, for more reactive substrates like xylenes, a short reaction time at a constant high power was used without explicit temperature control, whereas for less reactive substrates, the microwave power was controlled to maintain a specific temperature. organic-chemistry.orgorganic-chemistry.org
Reaction Time : Reaction times can vary widely depending on the catalyst and conditions. The highly efficient zinc(II) bis-triflimide system required 18 hours for near-complete conversion. epo.org In contrast, microwave-assisted, FeCl₃-catalyzed sulfonylation of xylenes can be much faster. organic-chemistry.org Prolonged reaction times should generally be avoided to minimize the formation of tarry by-products. google.com
Solvent Effects : Friedel-Crafts sulfonylation can be performed with or without a solvent. Solvent-free conditions, often coupled with microwave irradiation, can be highly efficient. organic-chemistry.orgorganic-chemistry.org When solvents are used, their choice can be critical. Ionic liquids, such as 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide ([bmim][NTf₂]), have been shown to be excellent media for metal bis-triflimide catalyzed reactions, facilitating catalyst recycling. epo.org In some cases, using an excess of one of the reactants, such as the arene, can serve as the solvent. google.com The use of nitrobenzene (B124822) as a solvent has also been studied for kinetic investigations of Friedel-Crafts sulfonylation. acs.org
The table below provides examples of optimized reaction parameters.
| Parameter | Value/Condition | System | Outcome | Reference |
| Temperature | Reflux | Zinc(II) bis-triflimide catalyzed sulfonylation of m-xylene | 99% yield | epo.org |
| Temperature | 120 °C | Solid acid catalyzed sulfonylation of m-xylene | 82-85% yield | researchgate.net |
| Reaction Time | 18 hours | Zinc(II) bis-triflimide catalyzed sulfonylation of m-xylene | 99% yield | epo.org |
| Solvent | [bmim][NTf₂] (ionic liquid) | Metal bis-triflimide catalyzed sulfonylation | Allows catalyst recycling | epo.org |
| Solvent | Solvent-free | FeCl₃ catalyzed sulfonylation | Efficient under microwave irradiation | organic-chemistry.orgorganic-chemistry.org |
Stereoselective Synthesis and Chiral Induction in Sulfone Chemistry
While this compound is an achiral molecule, the synthesis of chiral sulfone analogues is a significant area of research, as chiral sulfones are important building blocks in asymmetric synthesis and are found in many bioactive compounds. nih.govresearchgate.netnih.govrsc.orgnih.govrsc.orgbohrium.comfigshare.comacs.orgresearchgate.net Chiral induction in sulfone chemistry typically involves creating a stereocenter adjacent to the sulfonyl group.
Several strategies have been developed for the enantioselective synthesis of chiral sulfones:
Asymmetric Hydrogenation : The asymmetric hydrogenation of α,β-unsaturated sulfones using a chiral nickel catalyst has been shown to produce chiral 3-alkyl-3-aryl sulfones and 3,3-diaryl sulfones in high yields and with excellent enantioselectivities (up to 99.9% ee). rsc.org Similarly, iridium-based catalysts have been used for the highly efficient and enantioselective hydrogenation of unsaturated sulfones. researchgate.net
Rhodium-Catalyzed Asymmetric Addition : A rhodium-catalyzed enantioselective conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones has been developed. nih.gov The use of a chiral ligand, such as Chiraphos, allows for the formation of chiral β-substituted 2-pyridyl sulfones with good yields and enantioselectivities (70-92% ee). nih.govfigshare.com
Photoenzymatic Hydrosulfonylation : A novel approach combines photochemistry and enzymatic catalysis for the stereoselective hydrosulfonylation of alkenes. nih.gov Engineered ene reductases serve as efficient biocatalysts, enabling the synthesis of a range of β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios (up to 99:1). nih.gov
Radical-Based Asymmetric Catalysis : A method merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst has been developed for the asymmetric synthesis of α-C chiral sulfones. rsc.org This approach allows for the installation of sulfone moieties onto alkenes with high enantioselectivity. rsc.org
These methods, while not directly applied to the achiral this compound, are crucial for producing its chiral analogues and demonstrate the advanced state of stereoselective synthesis within sulfone chemistry.
Advanced Spectroscopic Characterization of 2,4 Dimethyldiphenylsulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of 2,4-Dimethyldiphenylsulfone provides information about the chemical environment of the hydrogen atoms. Protons in different electronic environments resonate at distinct frequencies, resulting in a unique spectral fingerprint. The chemical shifts (δ) are influenced by factors such as proximity to electronegative atoms and unsaturated systems like aromatic rings. libretexts.org
In the ¹H NMR spectrum of this compound, the aromatic protons of the unsubstituted phenyl ring and the substituted xylyl ring appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups on the xylyl ring give rise to distinct singlet peaks in the upfield region, generally between 2.0 and 3.0 ppm, due to the shielding effect of the adjacent aromatic ring. The integration of these peaks corresponds to the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (C2-CH₃) | ~2.3 | Singlet |
| Methyl (C4-CH₃) | ~2.5 | Singlet |
| Aromatic (Phenyl) | 7.5 - 7.9 | Multiplet |
| Aromatic (Xylyl) | 7.2 - 7.8 | Multiplet |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. openstax.org The chemical shift range for ¹³C is much broader than for ¹H, typically spanning from 0 to 220 ppm. bhu.ac.inopenstax.org
For this compound, the aromatic carbons exhibit signals in the downfield region of the spectrum, generally between 120 and 150 ppm. chemguide.co.uklibretexts.org The carbons directly attached to the sulfonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the SO₂ group. The two methyl carbons will appear in the upfield region, typically between 20 and 30 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (C2-CH₃) | ~21 |
| Methyl (C4-CH₃) | ~22 |
| Aromatic (C1-C6, Phenyl) | 127 - 134 |
| Aromatic (C1'-C6', Xylyl) | 128 - 142 |
| Quaternary (C-SO₂) | 138 - 145 |
Two-dimensional NMR experiments provide further detail on the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. nih.gov
These 2D techniques are instrumental in confirming the precise substitution pattern of the methyl groups on the phenyl ring and the connectivity of the two aromatic rings through the sulfonyl bridge.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
For this compound, characteristic IR absorption bands are expected for the sulfonyl group (SO₂), which typically shows strong, distinct stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be prominent.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | ~1320 - 1350 |
| SO₂ | Symmetric Stretch | ~1140 - 1160 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| C-H (Methyl) | Stretch | ~2850 - 3000 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon skeleton, which often give rise to strong Raman signals.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemguide.co.uk For this compound (C₁₄H₁₄O₂S), the molecular weight is 246.33 g/mol . nist.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 246. The fragmentation pattern would likely involve the cleavage of the C-S bonds, leading to characteristic fragments. Common fragmentation pathways for sulfones include the loss of SO₂ (64 u) or the cleavage of the aryl groups. miamioh.edu
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z | Possible Structure |
|---|---|---|
| [C₁₄H₁₄O₂S]⁺ | 246 | Molecular Ion |
| [C₁₄H₁₄]⁺ | 182 | Loss of SO₂ |
| [C₈H₉SO₂]⁺ | 153 | Phenylsulfonyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion (from xylyl group) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Analysis of these fragments helps to confirm the presence of the phenyl, xylyl, and sulfonyl moieties within the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the ultraviolet region due to π → π* transitions of the phenyl and xylyl rings. The sulfonyl group can also influence the electronic structure and, consequently, the absorption spectrum. The λₘₐₓ (wavelength of maximum absorbance) would likely be observed in the range of 220-280 nm.
Fluorescence spectroscopy can provide further insights into the electronic properties of the molecule. Upon excitation at an appropriate wavelength, the compound may emit light at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, can be sensitive to the molecular structure and the surrounding environment.
X-ray Diffraction (XRD) for Solid-State Structure Determination
No crystallographic data, such as the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, has been found in published literature. X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would typically provide:
Crystal System: The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Without experimental XRD data, a definitive analysis of the solid-state structure of this compound cannot be provided.
Computational and Theoretical Investigations of 2,4 Dimethyldiphenylsulfone
Reaction Mechanism Elucidation via Computational Pathways
Solvent Effects and Implicit Solvation Models in Computational Studies
The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. In the realm of computational chemistry, accurately modeling these solvent effects is crucial for obtaining results that reflect real-world conditions. For a molecule such as 2,4-Dimethyldiphenylsulfone, the polarity of the solvent can impact its conformational stability, electronic structure, and reactivity. Computational investigations often employ solvation models to account for these interactions.
Implicit solvation models, also known as continuum models, are a computationally efficient approach to simulate the effects of a solvent without explicitly representing individual solvent molecules. wikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. q-chem.com The solute's electron distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations of the solute's properties. q-chem.com
Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.org These models differ in their mathematical formulation for defining the cavity and calculating the interaction energy between the solute and the solvent continuum. The choice of the implicit solvation model and the specific parameters used can influence the accuracy of the computational predictions.
To illustrate the type of data generated in such a computational study, the following table presents hypothetical results for this compound in different solvents, calculated using a hypothetical implicit solvation model. This data is for illustrative purposes only and does not represent actual experimental or calculated values for this specific compound.
Table 1: Hypothetical Calculated Properties of this compound in Various Solvents Using an Implicit Solvation Model
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.00 | 4.50 | 0.00 |
| n-Hexane | 1.88 | 4.85 | -2.5 |
| Dichloromethane | 8.93 | 5.60 | -6.8 |
| Acetone | 20.7 | 6.10 | -8.2 |
| Water | 78.4 | 6.55 | -9.7 |
Note: The data in this table is purely illustrative to demonstrate the concept of how solvent polarity can influence the calculated properties of a molecule within a computational study using an implicit solvation model. These are not actual research findings for this compound.
The table demonstrates that as the dielectric constant of the solvent increases, the calculated dipole moment of the hypothetical solute also tends to increase, indicating a greater polarization of the molecule's electron density in response to the more polar environment. Correspondingly, the solvation free energy becomes more negative, suggesting a more favorable interaction between the solute and the solvent. Such data, when derived from actual calculations, provides valuable insights into the behavior of the molecule in different chemical environments.
Reactivity and Reaction Mechanisms of 2,4 Dimethyldiphenylsulfone
Substituent Effects on Reactivity
The chemical behavior of 2,4-dimethyldiphenylsulfone is a direct consequence of the substituent effects exerted by the methyl and sulfone moieties on the two phenyl rings. These effects modulate the electron density of the aromatic systems, thereby influencing their susceptibility to attack by electrophiles or nucleophiles.
Methyl Groups (-CH₃): The two methyl groups are located on one of the phenyl rings at the ortho- and para-positions relative to the sulfone bridge. Methyl groups are classified as electron-donating groups (EDGs) or activating groups. wikipedia.orgyoutube.com They increase the electron density of the aromatic ring to which they are attached through a combination of the inductive effect (+I) and hyperconjugation. youtube.com This increased nucleophilicity makes the dimethyl-substituted ring more reactive towards electrophiles compared to unsubstituted benzene. youtube.com As activating groups, they direct incoming electrophiles to the positions ortho- and para- to themselves. organicchemistrytutor.comchemistrytalk.org
Sulfone Group (-SO₂-): The sulfone group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. wikipedia.org This makes the sulfone group a deactivating group, meaning it reduces the electron density of the aromatic rings, making them less reactive towards electrophilic attack. wikipedia.orgyoutube.com The sulfone group exerts its influence through a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). Consequently, it directs incoming electrophiles to the meta-position on the rings to which it is attached. wikipedia.org
In this compound, these effects create a molecule with two electronically distinct aromatic rings. The ring bearing the two methyl groups is activated and electron-rich, while the unsubstituted phenyl ring is deactivated and electron-poor. This electronic differentiation is the primary determinant of the compound's reactivity and regioselectivity in substitution reactions.
| Substituent | Type | Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Influence (EAS) |
|---|---|---|---|---|
| Methyl (-CH₃) | Electron-Donating Group (EDG) | +I (Inductive), Hyperconjugation | Activating | Ortho, Para-Director |
| Sulfone (-SO₂-) | Electron-Withdrawing Group (EWG) | -I (Inductive), -M (Resonance) | Deactivating | Meta-Director |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and related compounds. This reaction proceeds not by an Sₙ2 or Sₙ1 pathway, but typically through an addition-elimination mechanism. wikipedia.orgchemistrysteps.com For an SₙAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (such as a halide) on the ring. masterorganicchemistry.comlibretexts.org
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step. chemistrysteps.com In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
In the context of this compound, the likelihood of an SₙAr reaction is low as the molecule does not possess a typical leaving group like a halogen. However, if a derivative, such as 2,4-dimethyl-4'-chlorodiphenylsulfone, were considered, the reaction would be plausible.
On the Unsubstituted Phenyl Ring: The sulfone group strongly deactivates this ring, making it electrophilic. If a leaving group were present on this ring (e.g., at the 4'-position), the ring would be highly activated towards nucleophilic attack. The electron-withdrawing sulfone group would stabilize the negative charge of the intermediate Meisenheimer complex, particularly if the attack occurs at the ortho- or para-positions relative to the sulfone. masterorganicchemistry.com
On the Dimethyl-Substituted Ring: This ring is electron-rich due to the activating methyl groups. These groups would destabilize the negatively charged Meisenheimer complex, making SₙAr reactions on this ring highly unfavorable.
A direct Sₙ2 pathway is sterically hindered and electronically unfavorable on an sp²-hybridized aromatic carbon. wikipedia.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. organicchemistrytutor.comchemistrytalk.org
Substitution on the 2,4-Dimethylphenyl Ring: This ring is activated by two electron-donating methyl groups. The directing effects of these groups are cooperative. The 2-methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The 4-methyl group directs to its ortho positions (positions 3 and 5). Therefore, electrophilic attack is strongly directed to positions 3 and 5. Position 6 is also activated (ortho to the sulfone's point of attachment, which is considered an alkyl-type substituent in this context), but may be sterically hindered.
Substitution on the Phenyl Ring: This ring is strongly deactivated by the electron-withdrawing sulfone group. The sulfone group is a meta-director. wikipedia.org Therefore, electrophilic substitution will occur at the positions meta to the C-S bond, namely the 3' and 5' positions. The reaction on this ring would require harsher conditions (e.g., higher temperatures, stronger catalysts) than on the activated ring.
The sulfonation of toluene (B28343) serves as a useful analogy for understanding how reaction conditions can influence product distribution in EAS reactions. At lower temperatures, the reaction is under kinetic control, favoring the formation of ortho- and para-isomers due to lower activation energy. stackexchange.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control, which can lead to the formation of the more stable meta-isomer. stackexchange.com A similar interplay of kinetic and thermodynamic control could be expected in the sulfonation or other reversible EAS reactions of this compound.
| Ring | Substituents | Overall Effect | Predicted Position(s) of Attack |
|---|---|---|---|
| 2,4-Dimethylphenyl | -CH₃ (activating, o,p-director) -SO₂R (deactivating, m-director) | Activated (dominated by -CH₃) | Positions 3 and 5 |
| Phenyl | -SO₂R (deactivating, m-director) | Deactivated | Positions 3' and 5' |
Oxidation and Reduction Chemistry of Sulfone Moieties
The sulfur atom in a sulfone group is in its highest oxidation state (+6), making it generally resistant to further oxidation under typical conditions. organic-chemistry.org
Conversely, the reduction of the sulfone moiety is a synthetically useful transformation. Sulfones can be reduced to the corresponding sulfides, though this often requires strong reducing agents. acs.org Common reagents used for the reduction of diaryl sulfones include lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL-H), and other hydride reagents. The reaction effectively removes the two oxygen atoms from the sulfonyl group. The reversibility of sulfone/sulfoxide reduction has also been explored in the context of materials for energy storage. reddit.com Various methods exist for the selective oxidation of sulfides to sulfoxides or sulfones using reagents like hydrogen peroxide or air/O₂, where reaction conditions such as temperature can control the final product. organic-chemistry.orgacs.org
Bond Activation and Cleavage Reactions in Diarylsulfones
The carbon-sulfur (C–S) bonds in diarylsulfones are strong and generally stable, making their cleavage challenging. However, under specific conditions, these bonds can be activated and cleaved. This is an area of active research, particularly for the transformation of organosulfur compounds. rsc.org
Cleavage of the C–S bond in sulfones can be achieved through:
Reductive Cleavage: Strong reducing agents, as mentioned above, can lead to C–S bond cleavage in addition to the reduction of the sulfone group itself.
Transition-Metal Catalysis: Palladium complexes have been reported to catalyze the cleavage of the C–S bond in related sulfur compounds like sulfonium (B1226848) ylides. rsc.org Similar strategies are being developed for the functionalization of sulfones.
Photochemical Methods: Visible light-triggered C–S bond cleavage has been demonstrated for thioethers, proceeding through a photoredox-catalyzed oxidation to generate a radical cation, which then fragments. unipr.it While less common for sulfones due to their higher oxidation state, photochemical approaches represent a potential avenue for C–S bond activation.
These transformations are significant as they allow the sulfone group, often used as a stable linking unit, to be replaced, enabling late-stage modification of complex molecules. nih.gov
Mechanistic Studies and Kinetic Analysis
Specific, detailed mechanistic and kinetic studies on reactions involving this compound are not widely available in the literature. However, the mechanisms of the fundamental reactions it undergoes are well-established from studies on analogous compounds.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic resonance-stabilized intermediate known as an arenium ion or Wheland intermediate. The rate-determining step is the initial attack of the electrophile on the aromatic ring to form this intermediate. Kinetic studies on the sulfonation of toluene have shown the reaction to be first order with respect to the aromatic compound. researchgate.net The relative rates of substitution at different positions are influenced by both electronic and steric factors. For instance, steric hindrance can decrease the rate of ortho-substitution compared to para-substitution. researchgate.net
Nucleophilic Aromatic Substitution: As described in section 5.2, the SₙAr mechanism involves a two-step addition-elimination process. The formation of the Meisenheimer complex is the rate-limiting step. Kinetic studies show that the reaction rate is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. masterorganicchemistry.com
Computational studies using tools like Density Functional Theory (DFT) are increasingly used to investigate reaction mechanisms, predict selectivities, and calculate activation energies for such reactions, providing deep mechanistic insights. semanticscholar.orgmdpi.com
Potential Applications of 2,4 Dimethyldiphenylsulfone in Advanced Materials Research
Role in Polymer Chemistry and High-Performance Polymers
The sulfone group is a cornerstone in the synthesis of high-performance thermoplastic polymers, most notably the poly(arylene ether sulfone) (PAES) family. These polymers are renowned for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for demanding applications in aerospace, automotive, and medical industries. The synthesis of PAES typically involves a nucleophilic aromatic substitution reaction between a dihalogenated diphenylsulfone monomer and a bisphenol.
While specific research detailing the use of 2,4-Dimethyldiphenylsulfone as a primary monomer in PAES synthesis is not extensively documented in publicly available literature, its structural characteristics suggest a significant potential to modify and enhance polymer properties. The introduction of methyl groups on the aromatic backbone can influence several key characteristics of the resulting polymer:
Solubility and Processability: The presence of methyl groups can disrupt the close packing of polymer chains, leading to increased free volume. This can enhance the solubility of the polymer in organic solvents, a crucial factor for processing and fabrication of films, membranes, and coatings.
Mechanical Properties: Aromatic polysulfones are known for their high strength and stiffness. The incorporation of this compound could modulate these properties. For instance, while increased free volume might slightly reduce the tensile modulus, it could potentially enhance toughness and impact resistance. mdpi.comnih.gov
The general synthesis route for PAES, which could potentially incorporate this compound derivatives, is illustrated below:
| Reactant 1 | Reactant 2 | Polymerization Method | Resulting Polymer |
| Dihalogenated this compound derivative | Bisphenol | Nucleophilic Aromatic Substitution | Poly(arylene ether sulfone) with methyl side groups |
Integration into Functional Materials (e.g., energy storage, conversion, sensing)
The unique electronic and structural properties imparted by the sulfone group make it a valuable component in the design of functional materials for a range of applications, including energy storage, energy conversion, and chemical sensing.
Energy Storage and Conversion:
In the realm of energy technologies, particularly for proton exchange membrane fuel cells (PEMFCs), sulfonated aromatic polymers are extensively investigated as alternatives to perfluorinated materials like Nafion. nih.govmdpi.comresearchgate.netmdpi.comsigmaaldrich.com The sulfone group provides a stable backbone onto which sulfonic acid groups can be attached to facilitate proton transport.
While direct studies on sulfonated polymers derived from this compound are scarce, the principles of existing research on sulfonated poly(arylene ether sulfone)s (SPAES) can be extrapolated. The presence of methyl groups in a SPAES backbone derived from this compound could offer several advantages:
Controlled Water Uptake: The hydrophobic nature of the methyl groups could help in controlling the water swelling of the membrane, which is a critical parameter for maintaining its mechanical integrity and dimensional stability during fuel cell operation. researchgate.net
Enhanced Durability: The stable aromatic sulfone backbone is resistant to the oxidative and hydrolytic conditions found within a fuel cell environment.
The general properties desired for proton exchange membranes are summarized in the table below:
| Property | Desired Characteristic | Potential Influence of this compound |
| Proton Conductivity | High | The sulfone group allows for sulfonation to introduce proton-conducting sites. |
| Water Uptake | Moderate | Methyl groups may help control excessive swelling. |
| Mechanical Strength | High | The rigid polymer backbone contributes to mechanical robustness. |
| Thermal Stability | High | Aromatic sulfone polymers are known for their high thermal stability. |
| Chemical Stability | High | The sulfone linkage is resistant to chemical degradation. |
Sensing:
The development of chemical sensors often relies on materials that can selectively interact with specific analytes, leading to a measurable change in a physical property, such as an optical or electrical signal. While research on chemosensors based on this compound is not prominent, the broader class of aromatic sulfone derivatives has been explored in this context. For instance, the condensation of 2,4-dimethylphenyl hydrazine with aromatic carbonyl compounds has been investigated for creating hydrazone-based chemosensors. researchgate.net The electron-withdrawing nature of the sulfone group in this compound could be harnessed to create sensor platforms. Functionalization of the aromatic rings could introduce specific recognition sites for ions or molecules. frontiersin.orgnih.gov
Development of 2D Materials and Nanomaterials Incorporating Sulfone Units
Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), as well as other nanomaterials, are at the forefront of materials research due to their unique electronic and physical properties. The functionalization of these materials is key to unlocking their full potential in various applications.
While there is no direct evidence in the searched literature for the use of this compound in the synthesis of 2D materials, the principles of organic functionalization of nanomaterials suggest potential avenues for its application. For example, sulfone-containing molecules can be used to modify the surface of 2D materials or to act as precursors in the synthesis of novel nanostructures.
The synthesis of 2D materials often involves methods like chemical vapor deposition (CVD). rsc.orgpsu.eduresearchgate.net While these methods typically use simple inorganic or small organic precursors, the possibility of using more complex organosulfur compounds like this compound as a sulfur source or a functionalizing agent in solution-based processing of 2D materials could be an area for future exploration.
In the context of nanomaterials, sulfone-containing polymers can be used as matrices to disperse and stabilize nanoparticles, creating nanocomposites with enhanced properties. The high thermal stability of polysulfones would be advantageous in creating robust nanocomposites.
Structure-Property Relationships and Material Design Principles
Understanding the relationship between the molecular structure of a monomer and the macroscopic properties of the resulting polymer is a fundamental principle in materials science. usm.educhemrxiv.orgnih.govmdpi.com The specific structure of this compound, with its sulfone bridge and asymmetric methyl substitution, provides a clear example of how molecular design can be used to tailor material properties.
The key structural features of this compound and their expected influence on polymer properties are summarized below:
| Structural Feature | Influence on Polymer Properties |
| Diphenylsulfone Core | Imparts high thermal stability, chemical resistance, and mechanical strength. nih.govnih.gov |
| Methyl Groups (-CH3) | Can increase solubility and processability by disrupting chain packing. May also influence the glass transition temperature and mechanical toughness. rsc.org |
| Asymmetric Substitution | The 2,4- substitution pattern breaks the symmetry of the molecule, which can lead to amorphous polymers with good film-forming properties. |
The design of new polymers often involves a systematic variation of monomer structure to achieve a desired balance of properties. For example, by copolymerizing a monomer derived from this compound with other sulfone or non-sulfone monomers, a wide range of properties could be accessed. This approach allows for the fine-tuning of characteristics such as the glass transition temperature, mechanical modulus, and solvent resistance. nih.gov
The study of quantitative structure-property relationships (QSPR) can be a powerful tool in predicting the properties of polymers based on the structure of their constituent monomers. chemrxiv.orgnih.gov By applying QSPR models to a series of polymers containing systematically varied diphenylsulfone monomers, including this compound, researchers could more efficiently design new materials with optimized performance for specific applications.
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies for Structurally Complex Sulfones
While classical methods for sulfone synthesis, such as the oxidation of sulfides or Friedel-Crafts sulfonylation, are viable, future research should focus on more advanced, efficient, and versatile strategies for the synthesis of 2,4-Dimethyldiphenylsulfone and its derivatives. Modern catalytic systems offer significant advantages in terms of yield, substrate scope, and functional group tolerance.
Emerging strategies that warrant investigation include:
Palladium-Catalyzed Three-Component Coupling: This convergent approach unites an aryl lithium or boronic acid species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). acs.orgnih.gov This method could provide a direct and modular route to this compound.
Metal-Free Arylsulfonylation: Recent developments in metal-free synthesis offer sustainable alternatives. One promising avenue is the reaction of arynes, generated in situ, with thiosulfonates, which proceeds under mild conditions. organic-chemistry.org Another approach involves the coupling of arylsulfinic acid salts with diaryliodonium salts. rsc.org
Copper-Catalyzed Cross-Coupling: Copper-based catalysts provide an economical and efficient means to construct the C-S bond central to the sulfone structure. nanomaterchem.com The coupling of sodium arylsulfinates with aryl halides or arylboronic acids represents a robust future option for synthesizing the target compound. organic-chemistry.org
| Synthetic Methodology | Key Reactants Proposed for this compound | Potential Advantages | Reference Concept |
|---|---|---|---|
| Palladium-Catalyzed Three-Component Coupling | 1-Bromo-2,4-dimethylbenzene, Phenylboronic acid, DABSO | High modularity, good functional group tolerance, convergent synthesis. | acs.orgnih.gov |
| Metal-Free Arynesulfonylation | 2-(Trimethylsilyl)phenyl triflate (aryne precursor), Sodium 2,4-dimethylbenzenesulfinate | Avoids transition metals, mild reaction conditions. | organic-chemistry.org |
| Copper-Catalyzed Cross-Coupling | 1-Iodobenzene, Sodium 2,4-dimethylbenzenesulfinate | Cost-effective catalyst, good yields, operational simplicity. | nanomaterchem.comorganic-chemistry.org |
| Suzuki-Type Sulfonylation | Phenylboronic acid, 2,4-Dimethylbenzenesulfonyl chloride | Broad substrate scope, well-established reaction class. |
Advanced Spectroscopic Techniques for Fine Structure Characterization
A comprehensive understanding of the fine structural details of this compound is essential for predicting its behavior and properties. While standard techniques like 1D NMR, IR, and basic mass spectrometry provide foundational data, advanced spectroscopic methods are required for a deeper analysis.
Future characterization efforts should employ:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for the unambiguous assignment of all proton and carbon signals, particularly for resolving the complex aromatic region and confirming connectivity. nih.govnih.gov
Solid-State NMR (ssNMR): To understand the molecule's structure and intermolecular interactions in the solid state, ssNMR is a powerful tool. Specifically, ³³S NMR could provide direct insight into the local chemical environment of the sulfone group, which is often difficult to probe with other methods. osti.goviaea.org
Tandem Mass Spectrometry (MS/MS): Advanced mass spectrometry techniques can elucidate detailed fragmentation pathways. acs.orgacs.org This is crucial for developing analytical methods to detect the compound and its potential metabolites or degradation products in complex matrices. Specific ion/molecule reactions in the gas phase can be used to selectively identify the sulfone functionality. acs.org
| Technique | Objective for this compound | Anticipated Information | Reference Concept |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Complete and unambiguous assignment of ¹H and ¹³C resonances. | Precise chemical shifts, through-bond proton-proton and proton-carbon correlations. | researchgate.netipb.pt |
| ³³S Solid-State NMR | Probe the local electronic environment of the sulfur atom. | Chemical shift anisotropy data, information on crystal packing effects. | osti.gov |
| Tandem Mass Spectrometry (MS/MS) | Elucidate fragmentation patterns and develop diagnostic analytical methods. | Structural information from fragment ions, differentiation from isomers. | acs.orgacs.orgresearchgate.net |
| 2D NOESY NMR | Investigate through-space interactions and conformational preferences. | Information on the spatial proximity of protons, particularly between the two aryl rings. | researchgate.net |
Multiscale Computational Modeling and Predictive Capabilities
Computational chemistry offers powerful predictive tools that can guide and complement experimental work. A multiscale modeling approach can bridge the gap between the quantum mechanical properties of a single this compound molecule and the macroscopic properties of materials derived from it.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: At the molecular level, DFT can be used to predict the optimized geometry, electronic structure (e.g., HOMO-LUMO energy levels), dipole moment, and vibrational frequencies (IR spectrum) of this compound. dntb.gov.ua Furthermore, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.
Molecular Dynamics (MD) Simulations: For larger systems, MD simulations can predict the bulk properties of materials incorporating this molecule. For instance, if this compound is used as a monomer in a polymer, MD can be used to model the polymer chain dynamics, glass transition temperature, and mechanical properties. llnl.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can model the reactivity of this compound within a larger system, such as a polymer matrix or at an interface, by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.
Novel Reactivity Pathways and Synthetic Transformations
The sulfone group is not merely a passive linker; it is a powerful electron-withdrawing group that can activate the aromatic rings towards certain reactions and can itself be a versatile functional handle. Future research should explore novel transformations of this compound to create a library of new, structurally complex molecules.
Key areas for investigation include:
Directed Ortho-Metalation (DoM): The sulfone group is an effective directing group for ortho-lithiation. nih.govwikipedia.org Research into the DoM of this compound could enable the selective functionalization of the positions ortho to the sulfonyl bridge, providing a direct route to polysubstituted diaryl sulfones. researchgate.netnih.gov
Desulfonylative Cross-Coupling Reactions: Recent advances have demonstrated that the sulfonyl group can be cleaved and replaced in transition-metal-catalyzed or photoredox-catalyzed cross-coupling reactions. nih.gov Investigating the ability of this compound to act as an arylating agent in such reactions would represent a significant expansion of its synthetic utility. nih.gov
Radical Chemistry: The generation of sulfonyl radicals from sulfone precursors under photoredox conditions is an emerging area. acs.org Exploring the participation of this compound in radical addition or coupling reactions could lead to novel carbon-sulfur and carbon-carbon bond formations.
Synergistic Research at the Interface of Sulfone Chemistry and Materials Science
The unique structural features of this compound make it an attractive building block for advanced materials, particularly high-performance polymers. The methyl substituents are expected to enhance solubility and modify the thermal and mechanical properties of the resulting polymers compared to unsubstituted analogues.
Future synergistic research should target the development of:
Poly(aryl ether sulfone)s (PAES): The incorporation of this compound as a monomer into PAES architectures is a highly promising research direction. nih.govrsc.orgchempedia.info The resulting polymers would be expected to possess high thermal stability, chemical resistance, and good mechanical properties, making them candidates for engineering thermoplastics. The methyl groups may lower the glass transition temperature and improve processability. researchgate.netmonash.edu
Sulfonated Polymers for Membranes: Selective sulfonation of the aromatic rings could produce novel ion-containing polymers. These materials could be investigated as proton exchange membranes for fuel cells, where the specific structure of the 2,4-dimethyl-substituted backbone could influence morphology, water uptake, and proton conductivity. nih.gov
Blue-Light-Emitting Materials: Non-conjugated polymers containing diphenyl sulfone units have been shown to exhibit blue light emission. nih.gov The synthesis of polymers incorporating this compound could lead to new materials for organic light-emitting diodes (OLEDs), where the methyl groups could be used to tune the electronic properties and prevent aggregation-caused quenching.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
